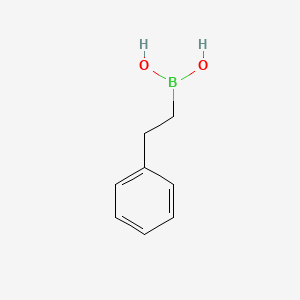

Phenethylboronic acid

描述

苯乙基硼酸是一种有机化合物,属于硼酸类。这类化合物以硼原子与烷基或芳基以及两个羟基相连为特征。苯乙基硼酸以其在有机合成中的应用而著称,特别是在通过例如铃木-宫浦偶联反应形成碳-碳键中。

准备方法

合成路线和反应条件: 苯乙基硼酸可以通过多种方法合成。一种常见的方法是苯乙烷与三溴化硼反应,然后水解生成硼酸。 另一种方法涉及使用有机金属试剂,例如苯乙烷与硼酸酯在特定条件下的反应 .

工业生产方法: 在工业环境中,苯乙基硼酸的生产通常涉及使用含硼前驱体的大规模反应。 该过程通常包括苯乙烷的硼化步骤,然后进行纯化和结晶以获得最终产物 .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Phenethylboronic acid serves as a critical reagent in Ni-catalyzed Suzuki-Miyaura couplings, enabling C(sp²)–C(sp³) bond formation. Recent studies highlight a unique bromine-radical-mediated activation mechanism under photoredox conditions .

Reaction Mechanism

-

Photocatalyst Activation : Visible-light excitation of Ir-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)) generates bromine radicals (*Br) from TBABr.

-

Boronic Acid Activation : Bromine radicals interact with this compound’s empty p-orbital, releasing alkyl radicals.

-

Ni-Catalyzed Coupling :

-

Oxidative addition of aryl bromides to Ni(0) forms Ni(II) intermediates.

-

Alkyl radical trapping generates Ni(III) species, which undergo reductive elimination to yield coupled products.

-

| Substrate (Aryl Bromide) | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzoate | Ni(0)/Ir PC | DMA | 41 | |

| 4-Bromotoluene | Ni/4CzIPN | 1,4-Dioxane | 60 |

Key Findings :

-

TBABr is essential for radical generation, enabling catalytic cycles at 0.5–1.0 mol% loading .

-

Solvent polarity significantly impacts yield, with amide solvents (DMA) and 1,4-dioxane showing optimal results .

Deoxygenative C–N Coupling with Nitroarenes

This compound participates in phosphine-mediated deoxygenative couplings with nitroarenes, forming N-phenethylanilines without transition-metal catalysts .

Reaction Conditions

-

Reagents : Triethylphosphine (PEt₃, 3 equiv), nitroarene (1 equiv), this compound (1.1 equiv).

-

Solvent : m-Xylene at 120°C for 4–7 hours.

| Nitroarene | Product | Yield (%) | Reference |

|---|---|---|---|

| Nitrobenzene | N-Phenethylaniline | 51 | |

| 4-Chloronitrobenzene | 4-Chloro-N-phenethylaniline | 59 |

Mechanistic Insight :

-

PEt₃ facilitates nitro group reduction, enabling boronic acid coupling via a radical pathway.

-

Electronic-deficient nitroarenes yield higher efficiencies due to accelerated deoxygenation .

Chan-Lam Coupling for N-Arylphenethylamines

Copper-mediated Chan-Lam couplings utilize this compound to alkylate amines, forming N-arylphenethylamines .

Protocol

-

Catalyst : Cu(OAc)₂ (10 mol%).

-

Base : Et₃N, room temperature in dichloromethane.

-

Scope : Compatible with aryl amines bearing electron-withdrawing/donating groups.

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-Phenethylaniline | 75 | |

| 4-Nitroaniline | 4-Nitro-N-phenethylaniline | 68 |

Advantage : Avoids harsh conditions required for traditional alkylation methods, preserving functional group integrity .

Limitations in Passerini-Type Reactions

Despite its versatility, this compound shows limited reactivity in Passerini-type reactions. Under standard conditions with isocyanides and carbonyls, no α-hydroxyketone products form, likely due to steric hindrance from the aliphatic chain .

科学研究应用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of phenethylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophile. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, allowing for the synthesis of biaryl compounds. The general reaction can be represented as:where represents an aryl group, is a halogen, and is the phenethyl group from this compound . This reaction is favored due to its mild conditions and broad functional group tolerance.

Other Synthetic Applications

This compound is also involved in other synthetic methodologies:

- Passerini-Type Reactions : It can react with aldehydes and isocyanides to yield α-hydroxyketones under basic conditions .

- C-H Functionalization : The compound participates in C-H functionalization of quinones, enhancing the diversity of synthetic routes available to chemists .

- Reactivity with α-Diazocarbonyl Compounds : It can react with these compounds to form various derivatives, expanding its utility in organic synthesis .

Medicinal Chemistry

This compound exhibits significant biological activities that make it valuable in medicinal chemistry:

- Inhibition of Chymotrypsin : Studies have shown that this compound acts as a potent inhibitor of chymotrypsin, a serine protease involved in protein digestion. This property suggests potential applications in drug design targeting proteolytic enzymes .

- Cancer Research : Research indicates that this compound can inhibit the migration of cancer cells, particularly prostate cancer cell lines. It has been shown to affect Rho family GTP-binding proteins, which are crucial for cell motility and proliferation .

Material Science

In material science, this compound plays a role in developing conjugated polymers. These polymers have unique electrical and optical properties suitable for applications such as:

- Organic Light-Emitting Diodes (OLEDs) : Incorporating this compound into polymer structures can modify their properties, enhancing performance in electronic devices.

- Organic Solar Cells : Its use in solar cell technology demonstrates its versatility beyond traditional chemical applications .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Suzuki-Miyaura reactions, Passerini-type reactions |

| Medicinal Chemistry | Inhibition of chymotrypsin, cancer cell migration |

| Material Science | Development of OLEDs and organic solar cells |

Case Study 1: Suzuki-Miyaura Reaction Optimization

A study demonstrated the use of this compound in optimizing Suzuki-Miyaura reactions by varying reaction conditions such as temperature and solvent choice. The results indicated improved yields when using specific palladium catalysts and bases .

Case Study 2: Cancer Cell Migration Inhibition

Research on prostate cancer cells revealed that treatment with this compound significantly reduced cell migration and proliferation rates compared to controls. This finding highlights its potential as a therapeutic agent against metastatic cancer .

作用机制

苯乙基硼酸的作用机制涉及它与二醇和其他亲核基团形成可逆的共价键的能力。这种特性使其能够与各种分子靶标相互作用,包括酶和受体。 硼酸酯的形成是其机制的关键方面,使该化合物能够调节生物通路和过程 .

类似化合物:

苯硼酸: 结构相似,但缺少乙烷基团。

乙基硼酸: 包含乙基而不是苯基。

苄基硼酸: 以苄基取代苯乙烷基团.

独特性: 苯乙基硼酸因其苯基和乙烷基团与硼酸部分相连的特定组合而具有独特性。 这种结构赋予了独特的化学性质和反应性,使其在某些合成和研究应用中特别有用 .

相似化合物的比较

Phenylboronic Acid: Similar in structure but lacks the ethane group.

Ethylboronic Acid: Contains an ethyl group instead of a phenyl group.

Benzylboronic Acid: Features a benzyl group in place of the phenylethane group.

Uniqueness: Phenylethane Boronic Acid is unique due to its specific combination of a phenyl group and an ethane group attached to the boronic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .

生物活性

Phenethylboronic acid (PBA) is an organoboron compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of PBA, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound (CHBO) features a boron atom bonded to a phenethyl group. Its structure allows it to interact with various biological molecules, particularly those containing cis-diols, leading to significant biological effects.

1. Interaction with Glycoproteins:

PBA exhibits the ability to disrupt borate-glycoprotein linkages, which is crucial for various cellular functions. Studies have shown that PBA can interfere with glycoprotein interactions by binding to cis-diols present in these molecules, leading to alterations in cellular morphology and function .

2. Anticancer Activity:

Research indicates that PBA can act as a proteasome inhibitor, which is particularly relevant in cancer therapy. For instance, it has been shown to halt the progression of the cell cycle at the G2/M phase in U266 cells, resulting in growth inhibition of cancer cells . The compound's mechanism involves the inhibition of proteasome activity, which is vital for protein degradation and cell cycle regulation.

3. Auxin Biosynthesis Inhibition:

PBA has been identified as a potent inhibitor of auxin biosynthesis in plants. It targets YUCCA proteins involved in the biosynthesis pathway, thereby reducing indole-3-acetic acid (IAA) levels. This inhibition affects root elongation and lateral root formation in Arabidopsis seedlings . The kinetic studies revealed competitive inhibition constants () of 67 nM for one derivative of PBA, demonstrating its potency as an auxin biosynthesis inhibitor.

Case Study 1: Disruption of Cellular Structures

In a study examining the effects of various boronic acids on plant cells, PBA was found to cause significant morphological changes. Cells treated with PBA exhibited a loss of cytoplasmic strands and nuclear collapse when compared to untreated controls. Quantitative analysis indicated that PBA treatment led to a 29% disruption rate after 4 hours, showcasing its potential as a tool for studying cellular dynamics .

Case Study 2: Anticancer Properties

A series of experiments evaluated the anticancer properties of boronic acid derivatives, including PBA. The results demonstrated that PBA exhibited an IC value comparable to other known proteasome inhibitors such as bortezomib (IC = 7.05 nM). This suggests that PBA could serve as a lead compound for developing new anticancer agents .

Comparative Data Table

| Compound | IC (nM) | Mechanism | Effect |

|---|---|---|---|

| This compound | 8.21 | Proteasome inhibition | Growth inhibition in cancer cells |

| Bortezomib | 7.05 | Proteasome inhibition | Growth inhibition in multiple myeloma |

| Boronic Acid Derivative | 4.60 | Anticancer activity | Cell cycle arrest |

Applications in Medicinal Chemistry

This compound's ability to form reversible covalent bonds with diols makes it a valuable building block in medicinal chemistry. It is frequently employed in the synthesis of bioactive molecules and chemical libraries aimed at drug discovery . Its role as a catalyst in various reactions further enhances its utility in developing new therapeutic agents.

属性

IUPAC Name |

2-phenylethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRUMANMDWQMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188000 | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34420-17-2 | |

| Record name | Phenylethane boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethane Boronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylethyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。